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molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6

2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid

Cat. No. B034402
M. Wt: 208.25 g/mol
InChI Key: JXPAIKLCYWSQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504108

Procedure details

To a dry 3-necked round-bottom flask under argon atmosphere equipped with a dropping funnel, septum and magnetic stir bar was added 12.6 mL (80 mmol) of isobutylbenzene, 12.3 mL (80 mmol) of diethyl ketomalonate (DEOM) and 40 mL of CH2Cl2. The flask was cooled with stirring to 0° C. followed by the dropwise addition of 11.7 mL (100 mmol) of SnCl4. The yellow reaction mixture was allowed to warm slowly to room temperature and after 3 hours the reaction was quenched by pouring the suspension into a mixture of 50 g of ice and 50 mL of 5% aqueous HCl and extracted with ether (3×100 mL). The ether layers were combined and washed with water (2×50 mL), 25 mL of brine, dried over MgSO4 and concentrated. The crude diester was diluted with 120 mL of H2O and 18 g (320 mmol) of KOH was added. The orange reaction mixture was stirred at 90° C. for 1.5 h, and washed with 2×30 mL of ether. Decarboxylation was effected by adjusting the pH to 1 with concentrated HCl and warming to 90° C. for 45 minutes. The pH of the solution was monitored and additional HCl was added as needed to maintain the pH of the solution below 2. The two phase system was extracted with 3×75 mL of ether and the combined ether layers were washed with 25 mL of H2O, 25 mL of brine, dried over MgSO4 and concentrated leaving 12.3 g (73.8%) of a white solid which was not purified, but directly resolved into individual enantiomers.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
11.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
73.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[O:11]=[C:12](C(OCC)=O)[C:13]([O:15]CC)=[O:14].Cl[Sn](Cl)(Cl)Cl.[OH-].[K+]>O.C(Cl)Cl>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:12]([OH:11])[C:13]([OH:15])=[O:14])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=C1
Name
Quantity
12.3 mL
Type
reactant
Smiles
O=C(C(=O)OCC)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
SnCl4
Quantity
11.7 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 3-necked round-bottom flask under argon atmosphere equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature and after 3 hours the reaction
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by pouring the suspension
ADDITION
Type
ADDITION
Details
into a mixture of 50 g of ice and 50 mL of 5% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
washed with water (2×50 mL), 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The orange reaction mixture was stirred at 90° C. for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
washed with 2×30 mL of ether
TEMPERATURE
Type
TEMPERATURE
Details
warming to 90° C. for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
additional HCl was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the solution below 2
EXTRACTION
Type
EXTRACTION
Details
The two phase system was extracted with 3×75 mL of ether
WASH
Type
WASH
Details
the combined ether layers were washed with 25 mL of H2O, 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(C(=O)O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 73.8%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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